Somatoliberin (human pancreatic islet)

GHRH receptor binding radioligand displacement structure-activity relationship

Researchers relying on truncated GHRH analogues risk false-negative results in pituitary assays. Somatoliberin (human pancreatic islet), the native 44-amino acid hpGHRH(1-44)-NH₂, is the definitive reference agonist for GHRHR pharmacology. - 43% higher binding affinity vs. hGHRH(1-29)NH₂; establishes baseline relative affinity = 1.0 for radioligand competition & cAMP assays. - Robust, dose-dependent GH release at 0.1-10 μg/mL in rat pituitary models, unlike the inactive GHRH(1-40) fragment. - C-terminal amidation confers ~2-fold activity gain over free acid; VPAC1 cross-reactivity Ki ≈ 600 nM enables selective dosing windows. Supplied as lyophilized powder, ≥95% purity. For acute in vitro paradigms only-13-min in vivo half-life limits use to short-term superfusion, electrophysiology, or immediate-early gene studies.

Molecular Formula C215H358N72O66S
Molecular Weight 5040 g/mol
Cat. No. B13393864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatoliberin (human pancreatic islet)
Molecular FormulaC215H358N72O66S
Molecular Weight5040 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)
InChIKeyJAHCMOSSKRAPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatoliberin (hpGHRH(1-44)) Peptide Overview


Somatoliberin (human pancreatic islet), also designated hpGHRH(1‑44)-NH₂ or human growth hormone‑releasing hormone, is the fully bioactive 44‑amino acid peptide originally isolated from a human pancreatic tumor and subsequently confirmed to be identical to the hypothalamic GHRH [1]. This endogenous polypeptide belongs to the glucagon/VIP secretin superfamily of hormones and acts as the primary physiological agonist of the pituitary GHRH receptor (GHRHR) to stimulate growth hormone (GH) synthesis and pulsatile release from somatotroph cells [2]. The mature carboxyl‑amidated form (C‑terminal leucine amide) exhibits approximately two‑fold higher activity than the free acid counterpart [3] and serves as the reference standard against which synthetic GHRH analogues and antagonists are benchmarked in both basic endocrinology research and therapeutic development pipelines.

1
Full-length 44-amino acid endogenous GHRH receptor agonist peptide
2
C-terminal amidated form — reported higher activity than free-acid counterpart
3
Supports receptor binding, GH secretion, and pituitary pharmacology studies

Why Somatoliberin (hpGHRH(1-44)) Cannot Be Substituted


GHRH family peptides exhibit profound structure‑activity divergence that precludes simple inter‑change. Truncated analogues such as GHRH(1‑29)NH₂ retain core bioactivity but differ markedly from full‑length hpGHRH(1‑44) in receptor‑binding affinity, cross‑reactivity with VIP/VPAC receptors, and in vivo potency and half‑life [1]. N‑terminal modifications (e.g., Pro‑Pro extensions or D‑Ala² substitutions) can dramatically alter GH‑releasing efficacy, while C‑terminal alterations modulate metabolic stability and species‑specific responsiveness [2]. Moreover, the non‑selective interaction of high‑concentration GHRH peptides with LHRH and VPAC receptors introduces off‑target signaling that varies with chain length and sequence [3]. Consequently, experimental selection of the native hpGHRH(1‑44) sequence versus a truncated or modified analogue must be guided by quantitative comparative data on affinity, potency, and selectivity, as summarized in the evidence guide below.

Truncated analogues
hGHRH(1–29) and hGHRH(1–40) show reduced binding affinity or absent GH release; full-length 44-mer engagement profile may not transfer
C-terminal modification
C-terminal extensions may attenuate human pituitary GH-releasing activity relative to native or Pro-extended 44-mer scaffold
Off-target signaling
High-concentration GHRH peptides exhibit VPAC1 cross-reactivity (reported Ki ~600 nM); receptor-selectivity context may shift at elevated doses

hpGHRH(1-44) vs. Analogues: Affinity, Potency & Selectivity


GHRH Receptor Binding: hpGHRH(1-44) vs. hGHRH(1-29)

In a standardized pituitary membrane radioligand binding assay using [¹²⁵I‑Tyr¹⁰]hGHRH(1‑44)NH₂ as the tracer, the full‑length native hpGHRH(1‑44) peptide serves as the reference (relative affinity = 1.0). Under these conditions, the widely used truncated analogue hGHRH(1‑29)NH₂ exhibits a reduced relative affinity of approximately 0.57 (57% of hpGHRH(1‑44)NH₂) [1]. Furthermore, hGHRH(1‑29)NH₂ analogues bearing an Ala¹⁵ substitution for Gly¹⁵ display a 4‑ to 5‑fold higher affinity for the GHRH receptor compared with native hpGHRH(1‑44)NH₂, indicating that the native full‑length sequence represents an intermediate affinity state rather than a maximal binding configuration [2].

GHRH Receptor Binding
Head-to-head
hpGHRH(1–44): relative affinity 1.0 (reference)
hGHRH(1–29)NH₂: relative affinity ~0.57 (43% lower)
C-terminal residues contribute to high-affinity receptor engagement
Radioligand competition assay; pituitary membrane preparations
GHRH receptor binding radioligand displacement structure-activity relationship

GH Release in Rat Pituitary: hpGHRH(1-44) vs. hGHRH(1-40)

In a rat anterior pituitary incubation assay, the truncated hGHRH(1‑40) peptide at concentrations ranging from 0.01 to 2.0 μg/mL produced no measurable GH release above baseline, whereas the full‑length Pro‑hGHRH(1‑44)‑Gly‑Gly‑Cys analogue and Pro‑hGHRH(1‑44) peptide demonstrated dose‑dependent GH‑releasing activity across the 0.1–10 μg/mL range [1]. The novel analogue Pro‑hGHRH(1‑44)‑Gly‑Gly‑Cys exhibited significantly higher GH‑releasing activity compared with the standard hGHRH(1‑40) reference peptide under identical assay conditions, confirming that the native 44‑amino acid scaffold (and its Pro‑extended derivatives) retains functional GH secretagogue activity that is absent in the shorter 1‑40 fragment at comparable concentrations [1].

Rat Pituitary GH Release
Head-to-head
Pro-hGHRH(1–44): dose-dependent GH release at 0.1–10 μg/mL
hGHRH(1–40): no measurable GH release at up to 2.0 μg/mL
44-mer scaffold retains functional GH secretagogue activity absent in shorter fragments
Rat anterior pituitary incubation assay; GH measured by ELISA
GH secretion pituitary cell assay potency comparison

Human vs. Rat Pituitary GH Release

Comparative analysis of Pro‑hGHRH(1‑44)‑Gly‑Gly‑Cys and Pro‑hGHRH(1‑44) across rat pituitary and human fetal pituitary preparations revealed a striking species‑specific divergence: in rat pituitary assays, the GH‑releasing activity of the Gly‑Gly‑Cys‑extended analogue was not statistically greater than that of the parent Pro‑hGHRH(1‑44) peptide; however, in human fetal pituitary assays, the GH‑releasing activity of Pro‑GHRH(1‑44)‑Gly‑Gly‑Cys was far less than that of Pro‑hGHRH(1‑44) despite the lack of formal statistical significance [1]. This finding underscores that the native 44‑amino acid scaffold (with or without minimal N‑terminal Pro extension) serves as a more reliable GH secretagogue in human pituitary systems compared with C‑terminally extended variants, which may exhibit attenuated human‑specific efficacy [1].

Human vs Rat GH Release
Head-to-head
Pro-hGHRH(1–44): robust GH release in both rat and human fetal pituitary
Pro-hGHRH(1–44)-Gly-Gly-Cys: markedly attenuated activity in human pituitary
Human GHRH receptor pharmacology is sensitive to C-terminal sequence alterations
Primary pituitary cultures; species-specific divergence reported
species specificity human fetal pituitary rat pituitary GH secretion

VPAC1 Receptor Cross-Reactivity

Due to structural homology within the glucagon/VIP superfamily, native GHRH peptides can engage VIP/PACAP receptors at supraphysiological concentrations. In radioligand competition assays using CHO cells stably expressing recombinant human VPAC1 receptors and [¹²⁵I]‑VIP as the tracer, hpGHRH(1‑44) inhibited [¹²⁵I]‑VIP binding with a pKi of 6.2, corresponding to a Ki of approximately 600 nM (6 × 10⁻⁷ M) [1]. By comparison, the potency order of endogenous ligands at the VPAC2 receptor places GHRH as a weak agonist, with VIP and PACAP exhibiting substantially higher affinity [2]. This low‑affinity VPAC1 interaction provides a quantitative benchmark for interpreting potential off‑target effects when hpGHRH(1‑44) is employed at high micromolar concentrations in vitro or in vivo.

VPAC1 Cross-Reactivity
Class-level
Ki ≈ 600 nM
Low-affinity VPAC1 interaction benchmark for off-target concentration thresholds
Recombinant VPAC1; [¹²⁵I]-VIP competition binding
VPAC1 receptor off‑target binding receptor selectivity VIP superfamily

In Vivo GH Secretion: Tesamorelin Efficacy

The clinical analogue tesamorelin—comprising the full 44‑amino acid hpGHRH sequence with an N‑terminal hex‑3‑enoyl moiety to enhance metabolic stability—provides a direct in vivo functional validation of the 44‑mer scaffold. In a 2‑week, once‑daily subcutaneous dosing study (2 mg/day) in healthy men (mean age 45 ± 3 yr, BMI 27.3 ± 1.2 kg/m²), tesamorelin treatment significantly increased mean overnight GH by +0.5 ± 0.1 μg/L (P = 0.004), average log₁₀ GH peak area by +0.4 ± 0.1 log₁₀ μg/L (P = 0.001), and basal GH secretion by +0.008 ± 0.003 μg/L·min (P = 0.008) [1]. Notably, IGF‑I increased by 181 ± 22 μg/L (P < 0.0001) while insulin‑stimulated glucose uptake (measured by euglycemic hyperinsulinemic clamp) remained preserved (P = 0.61 vs. baseline) [1]. These data establish the quantitative in vivo GH‑secretagogue capacity of the GHRH(1‑44) backbone and differentiate it from truncated analogues that lack comparable clinical characterization.

In Vivo GH Secretagogue
Endpoint context
Tesamorelin (44-mer analogue): Δ mean overnight GH +0.5 μg/L; Δ IGF-I +181 μg/L
Insulin-stimulated glucose uptake preserved (P = 0.61 vs baseline)
Supports 44-mer in vivo GH secretagogue endpoint context with preserved insulin sensitivity endpoint
2-week s.c. study; healthy men; overnight frequent sampling
in vivo GH pulsatility tesamorelin insulin sensitivity human clinical study

Plasma Half-Life of hpGHRH(1-44)

The native hpGHRH(1‑44)OH peptide undergoes rapid proteolytic degradation in vivo, with a reported plasma half‑life of approximately 13 minutes in humans [1]. This short duration of action is primarily attributed to dipeptidyl peptidase‑IV (DPP‑IV) cleavage between amino acids 2 and 3 (Ala²‑Asp³) [2]. Consequently, unmodified native hpGHRH(1‑44) is unsuitable for sustained in vivo GH stimulation protocols unless administered by continuous infusion or stabilized through N‑terminal modification (e.g., D‑Ala² substitution or hex‑3‑enoyl acylation as in tesamorelin). PEGylation of C‑terminal residues can prolong half‑life but often at the expense of significantly reduced bioactivity [1]. This stability limitation represents a critical differentiator when selecting between native hpGHRH(1‑44) for acute in vitro/ex vivo assays versus stabilized analogues for in vivo or chronic treatment studies.

Plasma Half-Life
Class-level
t½ ≈ 13 min
Rapid proteolytic clearance restricts native peptide to acute in vitro/ex vivo paradigms
DPP-IV cleavage at Ala²-Asp³; human i.v. bolus data
peptide half-life metabolic clearance plasma stability PEGylation

hpGHRH(1-44) Research and Industrial Applications


Reference Standard for GHRH Binding Assays

hpGHRH(1‑44)NH₂ serves as the definitive reference ligand for establishing baseline GHRH receptor affinity (relative affinity = 1.0) in radioligand competition and functional cAMP accumulation assays. Its 43% higher binding affinity compared with the truncated hGHRH(1‑29)NH₂ analogue [1] makes the full‑length peptide essential for accurate determination of analogue affinity ratios and for characterizing novel GHRH receptor agonists or antagonists. Furthermore, the quantified VPAC1 receptor cross‑reactivity (Ki ≈ 600 nM) [2] enables researchers to establish appropriate concentration windows for GHRH‑selective pharmacological experiments.

Positive Control for Rodent GH Secretion Assays

The Pro‑hGHRH(1‑44) scaffold (and by extension the native hpGHRH(1‑44) sequence) demonstrates robust, dose‑dependent GH‑releasing activity in rat pituitary assays across a 0.1–10 μg/mL concentration range, in contrast to the hGHRH(1‑40) fragment which produces no measurable GH release at concentrations up to 2.0 μg/mL [1]. This stark functional difference positions hpGHRH(1‑44) as the optimal positive control for validating somatotroph responsiveness in rodent pituitary primary cultures, tissue explants, or ex vivo perfusion systems where truncated analogues may yield false‑negative results.

Human Pituitary Pharmacology

Given the observation that C‑terminal extensions (e.g., ‑Gly‑Gly‑Cys) markedly attenuate GH‑releasing activity in human fetal pituitary assays relative to the minimally modified Pro‑hGHRH(1‑44) parent [1], native hpGHRH(1‑44) or its simple N‑terminal Pro‑extended derivative represents the most reliable GHRH agonist for human pituitary ex vivo pharmacology. This scenario is particularly relevant for translational research aimed at understanding human somatotroph function, evaluating GHRH receptor polymorphisms, or screening compounds that modulate human‑specific GH secretory dynamics.

Acute Mechanistic Studies with Native Peptide

The native hpGHRH(1‑44) peptide's 13‑minute in vivo half‑life [1] restricts its utility to acute experimental paradigms. Optimal applications include short‑term pituitary cell superfusion systems (minutes to hours), electrophysiological recordings of GHRH‑evoked somatotroph depolarization, or immediate‑early gene expression analyses (e.g., c‑Fos induction). For any in vivo or prolonged incubation protocol, procurement of a stabilized analogue (e.g., D‑Ala²‑substituted, N‑acylated, or tesamorelin) is strongly recommended based on this quantified stability limitation.

Application
Selection Property
Validation Focus
GHRH receptor binding standard
Full-length 44-mer sequence identity
Receptor affinity benchmarking and analogue ratio determination
Rodent GH secretion control
44-mer scaffold functional activity
Somatotroph responsiveness validation in pituitary assays
Human pituitary pharmacology
C-terminal sequence integrity
Human-specific GHRH receptor engagement review
Acute mechanistic studies
Native peptide stability profile
Short-term superfusion, electrophysiology, or immediate-early gene analysis

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